

# Physical and chemical properties of Phenylsilatrane

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## Compound of Interest

Compound Name: Phenylsilatrane

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## Phenylsilatrane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Phenylsilatrane**, with the chemical formula  $C_{12}H_{17}NO_3Si$ , is a fascinating organosilicon compound characterized by a unique tricyclic cage structure. This structure features a pentacoordinate silicon atom with a transannular dative bond to a nitrogen atom, which imparts remarkable stability and distinct chemical properties compared to its acyclic analogues.<sup>[1][2]</sup> Historically significant as an early example of stable pentacoordinate silicon compounds, **Phenylsilatrane** continues to be a subject of interest in fields ranging from materials science to pharmacology due to its unique reactivity and biological activity.<sup>[2][3]</sup> This technical guide provides an in-depth overview of the physical and chemical properties of **Phenylsilatrane**, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological mechanism of action.

### Physical and Chemical Properties

**Phenylsilatrane** is a crystalline solid at room temperature and exhibits notable thermal stability.<sup>[2][4]</sup> Its rigid cage-like structure contributes to a significantly enhanced resistance to hydrolysis under neutral conditions when compared to its phenyltrialkoxysilane precursors.<sup>[2]</sup>

## Data Presentation: Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>3</sub> Si	[4]
Molecular Weight	251.35 g/mol	[2][4]
Appearance	White crystalline solid, forms prisms or needles from acetone or chloroform.	[2][4]
Melting Point	207-209 °C	[4][5]
Boiling Point	284.1 °C at 760 mmHg	[4]
Density	1.18 g/cm <sup>3</sup>	[4]
Flash Point	125.6 °C	[4]
Water Solubility	0.078 - 0.087 mg/mL	[4]
Air & Water Reactions	No rapid reaction with air or water.[5]	

## Chemical Reactivity

**Phenylsilatrane**'s unique structure governs its chemical behavior. The hypervalent silicon center and the protective cage render it relatively inert to nucleophilic substitution at the silicon atom under ambient, neutral conditions.[4] However, the phenyl group can undergo electrophilic aromatic substitution, and the compound can act as a precursor for other functionalized organosilicon compounds.[4] It has also been noted to function as a Lewis acid scavenger.[2] While stable in neutral conditions, it can be hydrolyzed under acidic or basic conditions.

## Experimental Protocols

### Synthesis of Phenylsilatrane

Two primary methods for the synthesis of **Phenylsilatrane** are presented below: a conventional approach and a modern, solvent-free organocatalytic method.

## 1. Conventional Synthesis via Transesterification

This method involves the reaction of a phenyltrialkoxysilane with triethanolamine, typically catalyzed by a base.[\[2\]](#)[\[4\]](#)

- Materials:
  - Phenyltriethoxysilane
  - Triethanolamine
  - Potassium hydroxide (KOH)
  - Ethanol
  - N,N-Dimethylformamide (DMF)
  - Apparatus for heating and reflux with a nitrogen atmosphere
  - Filtration apparatus
  - Recrystallization solvents (e.g., acetone or chloroform)
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine in a solvent mixture of ethanol and DMF (e.g., 3:1 v/v).[\[2\]](#)
  - Add a catalytic amount of potassium hydroxide to the solution.
  - While stirring, add phenyltriethoxysilane to the reaction mixture.
  - Heat the mixture to 80 °C and maintain under a nitrogen atmosphere for approximately 1 hour.[\[4\]](#)
  - Monitor the reaction progress by a suitable method (e.g., TLC or GC).
  - Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

- Collect the crude **Phenylsilatrane** by filtration and wash with a cold solvent to remove impurities.
- Purify the product by recrystallization from acetone or chloroform to yield high-purity crystals.[\[2\]](#)
- Dry the purified crystals under vacuum. A typical yield for this method is approximately 95%.[\[4\]](#)

## 2. Solvent-Free Organocatalytic Synthesis

This environmentally friendly approach avoids the use of organic solvents and often results in very high yields.[\[2\]](#)[\[4\]](#)

- Materials:
  - Phenyltriethoxysilane
  - Triethanolamine
  - 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst.[\[2\]](#)[\[4\]](#)
  - Reaction vessel with heating and stirring capabilities under a nitrogen atmosphere.
  - Hexane (for washing)
  - Filtration apparatus
- Procedure:
  - In a reaction vessel, combine phenyltriethoxysilane and triethanolamine in a near-stoichiometric ratio.
  - Add a catalytic amount of DBU or TBD to the mixture.
  - Heat the solvent-free mixture to a temperature between 50-80 °C with stirring.[\[2\]](#) The reaction is typically complete within 1-4 hours.[\[2\]](#)

- As the reaction proceeds, the product will precipitate as a white solid.
- After cooling to room temperature, wash the solid product with hexane to remove any unreacted starting materials and the catalyst.[\[6\]](#)
- Collect the purified **Phenylsilatrane** by filtration and dry under vacuum. Yields of up to 99% have been reported for analogous silatranes with this method.[\[2\]](#)

## Analytical Characterization Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure of **Phenylsilatrane**.
- Sample Preparation:
  - Dissolve 5-25 mg of purified **Phenylsilatrane** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry vial.[\[7\]](#)
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (General):
  - Spectrometer: 400 MHz or higher field strength.
  - Techniques: <sup>1</sup>H NMR, <sup>13</sup>C NMR, DEPT, COSY, HSQC, and HMBC experiments can be performed for full structural elucidation.
  - <sup>1</sup>H NMR: A standard pulse sequence is used. The spectral width should be sufficient to cover the aromatic and aliphatic regions (typically 0-10 ppm).
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is standard. The spectral width should encompass all expected carbon resonances (typically 0-160 ppm).
- Data Analysis:
  - Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the **Phenylsilatrane** molecule.

## 2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in **Phenylsilatrane**.
- Sample Preparation (Thin Solid Film):
  - Dissolve a small amount (a few milligrams) of **Phenylsilatrane** in a volatile solvent like acetone or methylene chloride.<sup>[8]</sup>
  - Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., KBr or NaCl).<sup>[8]</sup>
  - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.<sup>[8]</sup>
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Scan Range: Typically  $4000\text{--}400\text{ cm}^{-1}$ .
  - A background spectrum of the clean salt plate should be acquired before running the sample.
- Data Analysis:
  - Identify characteristic absorption bands corresponding to the functional groups in **Phenylsilatrane**. Key expected vibrations include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), Si-O-C stretching, and C-N stretching. The Si-O-C group in silatranes typically shows a strong absorption band around  $1100\text{ cm}^{-1}$ .<sup>[9]</sup>

### 3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **Phenylsilatrane**.
- Sample Preparation:
  - For techniques like Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). A dilute solution in a volatile solvent is prepared.
- Instrument Parameters:
  - Ionization Method: Electron Ionization (EI) is common for providing detailed fragmentation patterns.
  - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable analyzers.
- Data Analysis:
  - Identify the molecular ion peak ( $M^+$ ), which should correspond to the molecular weight of **Phenylsilatrane** ( $m/z = 251$ ).
  - Analyze the fragmentation pattern. A characteristic fragment for silatranes is the loss of the substituent on the silicon atom, which in this case would be the phenyl group, leading to a significant  $[M-R]^+$  peak.[\[10\]](#)

### 4. X-ray Crystallography

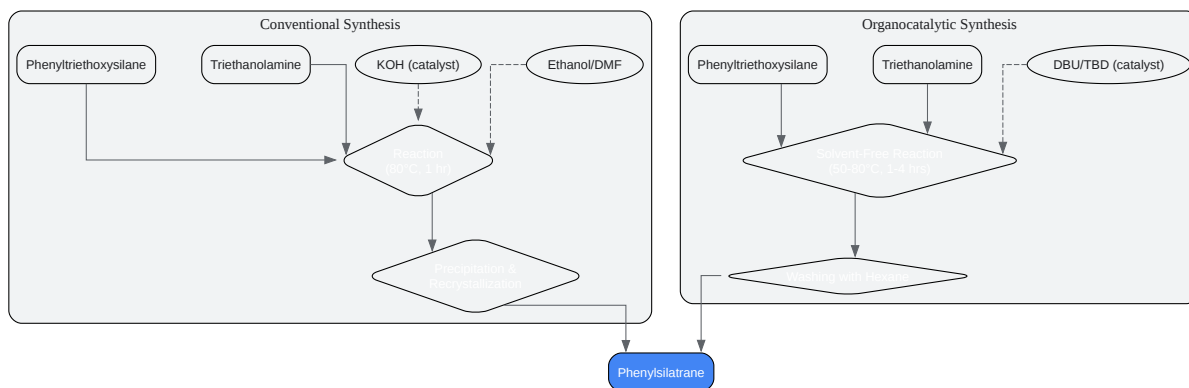
- Objective: To determine the precise three-dimensional structure of **Phenylsilatrane** in the solid state, including bond lengths and angles.
- Sample Preparation:
  - High-quality single crystals of **Phenylsilatrane** are required. These can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., acetone or chloroform).  
[\[2\]](#)
- Data Collection and Analysis:

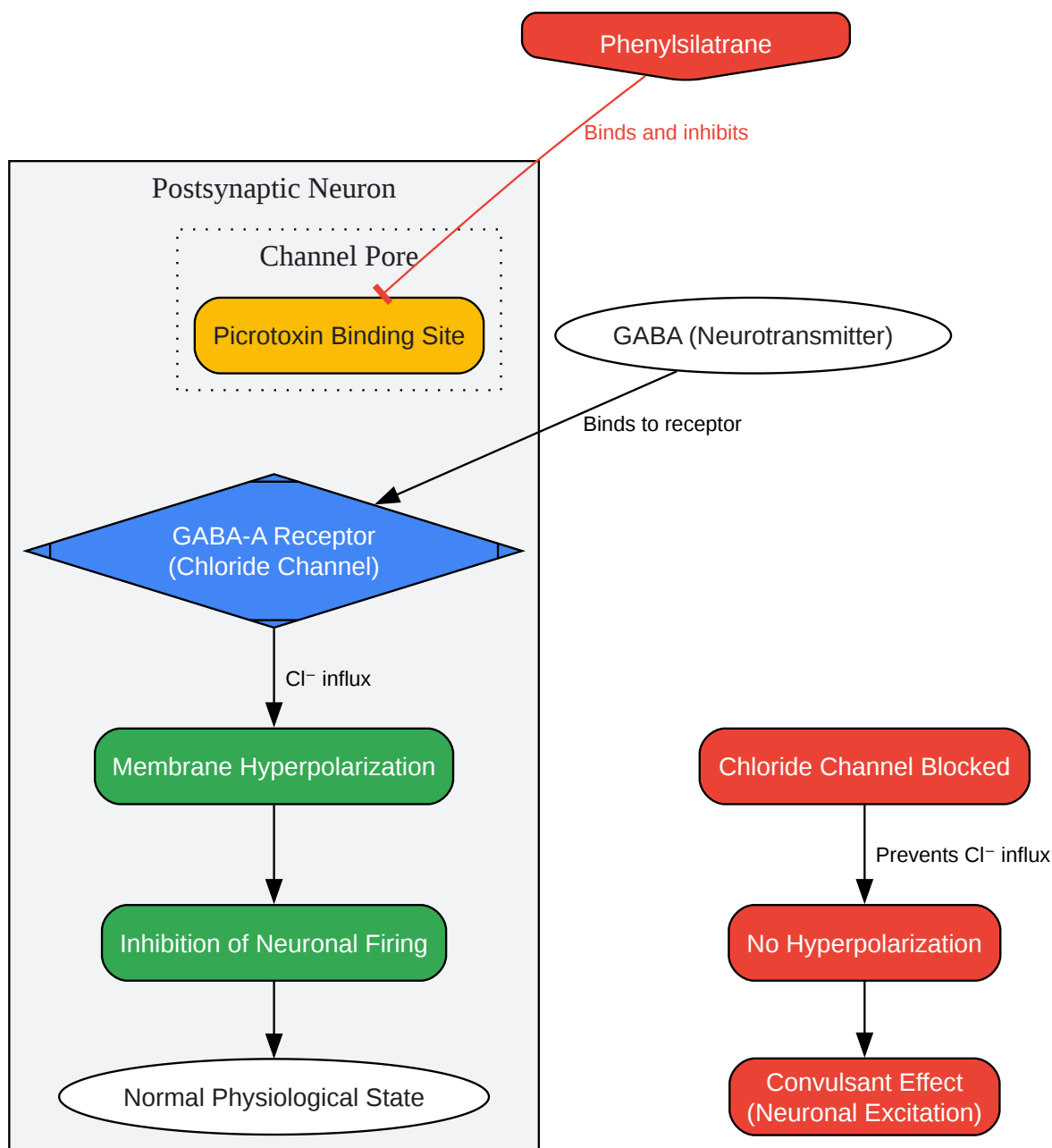
- A single crystal is mounted on a goniometer in an X-ray diffractometer.
- The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
- The resulting data is processed to solve the crystal structure and refine the atomic positions. The Cambridge Crystallographic Data Centre (CCDC) can be consulted for existing crystal structures.<sup>[1]</sup>

## Visualizations

### Synthesis Workflow of Phenylsilatrane







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